Cas no 6802-75-1 (Diethyl isopropylidenemalonate)

Diethyl isopropylidenemalonate 化学的及び物理的性質
名前と識別子
-
- Diethyl 2-(propan-2-ylidene)malonate
- Isopropylidenemalonic acid diethyl ester
- Diethyl isopropylidenemalonate
- Diethyl 2-(1-methylethylidene)malonate
- diethyl 2-propan-2-ylidenepropanedioate
- Diethyl 2-isopropylidenepropandioate
- DIETHYLISOPROPYLIDENEMALONATE
- Malonic acid, isopropylidene-, diethyl ester
- Propanedioic acid, (1-methylethylidene)-, diethyl ester
- WEISAZNMMVPNTH-UHFFFAOYSA-N
- Diethyl isopropylidenemalonate, 97%
- 2-isopropylidene-malonic acid diethyl ester
- 1,3-diethyl 2-(propan-2-ylidene)propanedioate
- NSC 127864
- NSC-408244
- isopropylidenemalonic acid diethylester
- diethyl propan-2-ylidenemalonate
- AC2237
- Diethyl 2-(1-methylethylidene)malonate #
- SCHEMBL226561
- InChI=1/C10H16O4/c1-5-13-9(11)8(7(3)4)10(12)14-6-2/h5-6H2,1-4H3
- FT-0624791
- WEISAZNMMVPNTH-UHFFFAOYSA-
- AI3-04936
- CS-0128347
- EINECS 229-876-4
- DTXSID10218210
- D3942
- AS-14713
- W-104693
- Diethyl (1-methylethylidene)malonate
- NSC127864
- NS00036353
- diethyl 2-isopropylidenemalonate
- 6802-75-1
- Diethyl propan-2-ylidenepropanedioate
- MFCD00009147
- NSC-127864
- NSC408244
- A835981
- 2-(2-ethyl-1-methyl-butylidene)propanedioate;Diethyl Isopropylidenemalonate
- SY006232
- NSC 408244
- 1-(4-Chlorophenyl)-2-methyl-2-propanamine hydrochloride
- AKOS005203445
-
- MDL: MFCD00009147
- インチ: 1S/C10H16O4/c1-5-13-9(11)8(7(3)4)10(12)14-6-2/h5-6H2,1-4H3
- InChIKey: WEISAZNMMVPNTH-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C([H])([H])[H])C(/C(/C(=O)OC([H])([H])C([H])([H])[H])=C(/C([H])([H])[H])\C([H])([H])[H])=O
- BRN: 1776122
計算された属性
- せいみつぶんしりょう: 200.10500
- どういたいしつりょう: 200.105
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 6
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 52.6
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 無色または淡黄色の液体
- 密度みつど: 1.021 g/mL at 25 °C(lit.)
- ふってん: 175-178 °C/120 mmHg(lit.)
- フラッシュポイント: 華氏温度:176°f< br / >摂氏度:80°C< br / >
- 屈折率: n20/D 1.451(lit.)
- PSA: 52.60000
- LogP: 1.44900
- 最大波長(λmax): 214(EtOH)(lit.)
Diethyl isopropylidenemalonate セキュリティ情報
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H227
- 警告文: P210-P280-P370+P378-P403+P235-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S23-S24/25
- ちょぞうじょうけん:Store at room temperature
- セキュリティ用語:S23;S24/25
Diethyl isopropylidenemalonate 税関データ
- 税関コード:2917190090
- 税関データ:
中国税関コード:
2917190090概要:
2917190090その他の無環ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください
要約:
2917190090無環ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:無最恵国関税:6.5% General tariff:30.0%
Diethyl isopropylidenemalonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L11195-5g |
Diethyl isopropylidenemalonate, 97% |
6802-75-1 | 97% | 5g |
¥567.00 | 2022-10-18 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY006232-25g |
Diethyl Isopropylidenemalonate |
6802-75-1 | ≥97% | 25g |
¥195.00 | 2024-07-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1198987-25g |
Diethyl isopropylidenemalonate |
6802-75-1 | 97% | 25g |
¥238.00 | 2024-05-04 | |
eNovation Chemicals LLC | D618710-1kg |
Diethyl isopropylidenemalonate |
6802-75-1 | 97% | 1kg |
$1500 | 2024-06-05 | |
eNovation Chemicals LLC | D618710-500g |
Diethyl isopropylidenemalonate |
6802-75-1 | 97% | 500g |
$1100 | 2024-06-05 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY006232-1g |
Diethyl Isopropylidenemalonate |
6802-75-1 | ≥97% | 1g |
¥30.0 | 2022-06-13 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3942-25G |
Diethyl Isopropylidenemalonate |
6802-75-1 | >98.0%(GC) | 25g |
¥715.00 | 2024-04-15 | |
Apollo Scientific | OR30382-100g |
Diethyl 2-(1-methylethylidene)malonate |
6802-75-1 | 95 | 100g |
£155.00 | 2024-05-23 | |
TRC | D444368-5g |
Diethyl Isopropylidenemalonate |
6802-75-1 | 5g |
$ 65.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D388021-25g |
Diethyl isopropylidenemalonate |
6802-75-1 | 97% | 25g |
$260 | 2024-05-24 |
Diethyl isopropylidenemalonate 関連文献
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Paola Bonaccorsi,Chiara Maria Antonietta Gangemi,Valentina Greco,Giuseppe Gattuso,Anna Barattucci Org. Biomol. Chem. 2022 20 7448
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2. Identification of 2,2,7,8-tetramethyl-1,2,3,4-tetrahydronaphthalene in petroleumPeter G. Forster,Robert Alexander,Robert I. Kagi J. Chem. Soc. Chem. Commun. 1989 274
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Da-Kang Zhang,Wen-Bin Ma,Shuo-Yuan Wei,De-Yun Chen,Xiao Hu,Jun Xuan,Fei Li Org. Chem. Front. 2023 10 1626
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4. The synthesis and Diels–Alder reactions of (E?)- and (Z?)-1-methoxy-3-(phenylsulfinyl)buta-1,3-dienesHarry Adams,James C. Anderson,Richard Bell,D. Neville Jones,Michael R. Peel,Nicholas C. O. Tomkinson J. Chem. Soc. Perkin Trans. 1 1998 3967
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5. Studies in terpenoids. Part XXIII. An approach to the 1-aryl-1,2,2-trimethylcyclopentane skeleton by intramolecular ketocarbene insertion. Synthesis of β-cuparenoneRamachandra B. Mane,G. S. Krishna Rao J. Chem. Soc. Perkin Trans. 1 1973 1806
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6. Ketene. Part 21. Reactions of heterocumulenes with nitronesAndrew R. Evans,Mushtaq Hafiz,Giles A. Taylor J. Chem. Soc. Perkin Trans. 1 1984 1241
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7. Synthesis of 4-ylidenebutenolides. A practical route to 2-en-4-ynoic acid intermediates based on conjugate addition of alkynyl-lithium reagentsNicholas G. Clemo,Gerald Pattenden J. Chem. Soc. Perkin Trans. 1 1986 2133
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8. 928. An alkaloid of dioscorea hispida, dennstedt. Part VIII. Synthesis and resolution of 2-methyl-5-oxoisoquinuclidine and synthesis of dioscorineC. B. Page,A. R. Pinder J. Chem. Soc. 1964 4811
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Elena N. Prilezhaeva Russ. Chem. Rev. 2000 69 367
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10. The infrared spectra of some esters, nitriles, and ester-nitrilesD. G. I. Felton,S. F. D. Orr J. Chem. Soc. 1955 2170
Diethyl isopropylidenemalonateに関する追加情報
Diethyl isopropylidenemalonate (CAS No. 6802-75-1): A Versatile Intermediate in Modern Chemical Synthesis
Diethyl isopropylidenemalonate, with the chemical formula C10H14O4 and CAS number 6802-75-1, is a significant intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This compound, characterized by its ester and α,β-unsaturated structure, has garnered considerable attention due to its utility in constructing complex molecular frameworks. Its unique reactivity makes it a valuable building block for the development of novel heterocyclic compounds, which are increasingly being explored for their therapeutic potential.
The structure of Diethyl isopropylidenemalonate features a malonate ester moiety linked to an isopropylidene group. This configuration imparts distinct chemical properties that facilitate various synthetic transformations. The α,β-unsaturated nature of the molecule allows for Michael additions, aldol reactions, and condensations, making it a versatile precursor in medicinal chemistry. Recent advancements in synthetic methodologies have further highlighted its role in constructing biologically active scaffolds.
In the realm of pharmaceutical research, Diethyl isopropylidenemalonate has been employed in the synthesis of various pharmacophores. For instance, its ability to undergo cycloaddition reactions with nucleophiles has been leveraged to create complex heterocyclic systems. These systems are of particular interest because they often exhibit enhanced binding affinity to biological targets. A notable application involves its use in generating substituted pyridines and pyrimidines, which are pivotal in drug design due to their prevalence in active pharmaceutical ingredients (APIs).
Recent studies have demonstrated the utility of Diethyl isopropylidenemalonate in the development of novel antimicrobial agents. Researchers have utilized its reactive sites to introduce functional groups that enhance antimicrobial activity while minimizing toxicity. For example, derivatives of this compound have shown promising results against resistant bacterial strains by inhibiting key metabolic pathways. The ease with which it can be modified underscores its importance as a synthetic intermediate.
The agrochemical sector has also benefited from the use of Diethyl isopropylidenemalonate. Its incorporation into herbicidal and insecticidal formulations has led to the development of more effective and environmentally sustainable products. By serving as a precursor for biologically active molecules, this compound contributes to the advancement of crop protection strategies without compromising ecological balance.
Synthetic chemists have developed innovative techniques to optimize the use of Diethyl isopropylidenemalonate in multi-step syntheses. Catalytic methods, including transition metal-catalyzed reactions, have been particularly effective in enhancing yield and selectivity. These advancements not only improve efficiency but also align with green chemistry principles by reducing waste and energy consumption.
The versatility of Diethyl isopropylidenemalonate extends beyond pharmaceuticals and agrochemicals. It has found applications in material science, where its ability to form stable polymers and coatings is being explored. These materials exhibit unique properties that make them suitable for high-performance applications in electronics and construction.
In conclusion, Diethyl isopropylidenemalonate (CAS No. 6802-75-1) remains a cornerstone in modern chemical synthesis due to its broad utility and reactivity. Its role as a key intermediate continues to drive innovation across multiple industries, particularly in the development of life-saving drugs and sustainable agricultural solutions. As research progresses, it is anticipated that new applications for this compound will emerge, further solidifying its importance in the chemical sciences.
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